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Compound of Interest

Compound Name: 4-(1-Propoxyethyl)benzoic acid

Cat. No.: B8635304

Get Quote

Executive Summary
While benzoic acid derivatives are ubiquitous in the development of active pharmaceutical

ingredients (APIs), specific chiral derivatives serve as foundational building blocks in advanced

materials science. 4-(1-Propoxyethyl)benzoic acid, specifically its enantiopure (R)-isomer

(CAS: 119839-34-8), is a highly specialized chiral precursor. Its primary industrial and research

application lies in the synthesis of chiral dopants for Ferroelectric Liquid Crystals (FLCs). By

engineering a molecule where a chiral center is directly adjacent to an aromatic core,

researchers can formulate electro-optical display materials that achieve sub-microsecond

response times and exceptional spontaneous polarization.

Chemical Identifiers and Structural Parameters
Accurate chemical identification is critical for procurement and spectroscopic validation. The

racemic mixture and the enantiopure (R)-isomer possess distinct registry numbers, though they

share core structural parameters.

Table 1: Chemical Identifiers for 4-(1-Propoxyethyl)benzoic acid
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Identifier Value

Chemical Name 4-(1-Propoxyethyl)benzoic acid

CAS Registry Number (Racemic) 748183-49-5

CAS Registry Number (R-enantiomer) 119839-34-8

Molecular Formula C12H16O3

Molecular Weight 208.257 g/mol

SMILES String CCCOC(C)c1ccc(C(=O)O)cc1

Mechanistic Rationale: Structural Design for FLCs
In the development of high-speed electro-optical displays, FLCs are prized for their bistability

and rapid switching speeds (

). The switching speed of an FLC is directly proportional to its spontaneous polarization (

) and inversely proportional to its rotational viscosity.

Conventional FLC dopants utilize polar functional groups (such as -COO- or -O-) as flexible

spacers between the core aromatic ring and the chiral center. However, this spacing introduces

conformational flexibility, which dilutes the effective dipole moment aligned with the tilt plane of

the chiral smectic C (

) phase.

The Causality of the Direct Connection: To overcome this limitation, Kusumoto et al.

engineered 4-(1-propoxyethyl)benzoic acid to eliminate the flexible spacer . By connecting

the chiral center directly to the aromatic core and attaching a highly dipolar propoxy group to

the chiral carbon, the molecule's free rotation is sterically hindered. This restricted conformation

forces the dipole moment of the chiral center to align nearly perpendicular to the plane of the

core axes. According to the zig-zag model of FLC molecules, this alignment drastically

amplifies the macroscopic

(reaching up to 60 nC/cm² when doped into achiral hosts) and minimizes the response time to
less than 100 microseconds .
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Synthetic Methodology: The Kusumoto Protocol
The synthesis of (R)-4-(1-propoxyethyl)benzoic acid requires strict stereochemical control.

The following methodology outlines a self-validating, three-phase workflow designed to prevent

racemization.
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Figure 1: Synthetic workflow of (R)-4-(1-propoxyethyl)benzoic acid detailing key validation

steps.

Phase 1: Enantioselective Reduction (Self-Validating
Step 1)
Objective: Convert methyl 4-acetylbenzoate to the corresponding chiral alcohol. Causality: To

achieve the necessary stereocontrol, an asymmetric reduction is performed using borane (

) in tetrahydrofuran (THF), catalyzed by Corey's chiral oxazaborolidine (CBS) catalyst. The
steric bulk and rigid transition state of the CBS catalyst force the hydride transfer to occur
almost exclusively on the re-face of the prochiral ketone, yielding the (R)-alcohol. Protocol &
Validation:

Dissolve methyl 4-acetylbenzoate in anhydrous THF under an inert argon atmosphere.

Add a catalytic amount of the (S)-CBS catalyst.

Slowly add the borane-THF complex at -20 °C to control the exothermic reaction and

maximize enantioselectivity.

Quench with methanol and partition between water and ethyl acetate.

Self-Validation: Before proceeding to etherification, derivatize a small aliquot of the purified

alcohol with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form Mosher's ester.

Analyze via

H NMR; the protocol is validated only if the calculated enantiomeric excess (ee) is

88% .

Phase 2: Williamson Etherification
Objective: Introduce the dipolar propoxy group. Causality: The secondary alcohol must be

alkylated without breaking the chiral C-O bond to prevent racemization. A Williamson ether

synthesis using sodium hydride (NaH) and propyl iodide ensures an

mechanism at the primary alkyl halide, strictly preserving the stereocenter's configuration.
Protocol:
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Dissolve the validated chiral alcohol in anhydrous N,N-dimethylformamide (DMF).

Add NaH (60% dispersion in mineral oil) at 0 °C to generate the alkoxide.

Introduce propyl iodide dropwise and stir at room temperature.

Note: Under these strongly alkaline conditions, the methyl ester often undergoes

transesterification or partial cleavage, resulting in a mixed propyl ether-propyl ester

intermediate.

Phase 3: Alkaline Hydrolysis and Isolation (Self-
Validating Step 2)
Objective: Cleave the ester to yield the free benzoic acid. Causality: The carboxylic acid moiety

is required for downstream condensation into liquid crystal mesogens. Aqueous alkaline

hydrolysis selectively cleaves the ester without affecting the newly formed aliphatic ether.

Protocol & Validation:

Treat the crude etherification product with aqueous sodium hydroxide (NaOH) in methanol.

Reflux until TLC indicates complete consumption of the ester intermediate.

Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the free carboxylic acid.

Extract with dichloromethane, dry over

, and concentrate.

Self-Validation: Purify the solid and measure the specific optical rotation and melting point

against the parameters in Table 2.

Table 2: Physicochemical & Quality Control Parameters ((R)-Enantiomer)
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Parameter Target Value
Analytical Method /
Validation

Enantiomeric Excess (ee) 88%
H NMR of Mosher's (MTP)

ester derivative

Specific Optical Rotation[α]
+81.8° (c 0.94, CHCl

)
Polarimetry

Melting Point 59–62 °C
Capillary melting point

apparatus

Physical State Solid crystalline powder Visual inspection

Application Workflow: Integration into FLC
Frameworks
Once validated, (R)-4-(1-propoxyethyl)benzoic acid is typically converted to its highly

reactive acid chloride using thionyl chloride (

). This intermediate is then condensed with a mesogenic core—such as 4-hydroxy-4'-
nonyloxybiphenyl—in the presence of pyridine. The resulting ester acts as the final chiral
dopant, ready to be blended with achiral smectic C host mixtures to produce high-performance
ferroelectric displays .
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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